molecular formula C15H14N4O B058487 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide CAS No. 121306-87-4

5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No. B058487
M. Wt: 266.3 g/mol
InChI Key: SVKSJWSEMLOAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism Of Action

The exact mechanism of action of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, it is believed that the compound acts by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, the compound has been found to modulate the activity of ion channels, including sodium and calcium channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In vivo studies have also demonstrated the ability of the compound to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been found to exhibit anticonvulsant effects in animal models of epilepsy.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments include its ability to exhibit multiple biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One potential direction is the development of new drugs based on the structure of the compound for the treatment of pain, inflammation, and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Furthermore, the potential toxicity of the compound needs to be further investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be achieved through several methods, including the reaction of 3-acetylpyridine with hydrazine hydrate, followed by the reaction with phenyl isocyanate. Another method involves the reaction of 3-acetylpyridine with phenylhydrazine, followed by the reaction with ethyl chloroformate. The yield of the compound can vary depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, the compound has been found to exhibit anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.

properties

CAS RN

121306-87-4

Product Name

5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Molecular Formula

C15H14N4O

Molecular Weight

266.3 g/mol

IUPAC Name

3-phenyl-N-pyridin-3-yl-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C15H14N4O/c20-15(18-13-7-4-9-16-11-13)19-14(8-10-17-19)12-5-2-1-3-6-12/h1-7,9-11,14H,8H2,(H,18,20)

InChI Key

SVKSJWSEMLOAHT-UHFFFAOYSA-N

SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3

synonyms

5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Origin of Product

United States

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